molecular formula C15H16O4 B10842681 3,4-Epoxydehydroleucodin

3,4-Epoxydehydroleucodin

Cat. No.: B10842681
M. Wt: 260.28 g/mol
InChI Key: IQFFYNSHANWLIR-FJKOOJNLSA-N
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Description

3,4-Epoxydehydroleucodin is a sesquiterpene lactone compound known for its biological activities. It is a small molecular drug with the chemical formula C15H16O4. This compound is also referred to as Eminensin A and is primarily investigated as a discovery agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-epoxydehydroleucodin typically involves the oxidation of dehydroleucodin. The process includes the use of oxidizing agents such as m-chloroperbenzoic acid under controlled conditions to introduce the epoxy group at the 3,4-position of the molecule .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of organic synthesis involving large-scale oxidation reactions. The process would require stringent control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Epoxydehydroleucodin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of diols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,4-Epoxydehydroleucodin has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-epoxydehydroleucodin involves the inhibition of the nuclear factor kappa B (NF-kappa B) signaling pathway. This pathway is crucial for regulating immune responses, inflammation, and cell survival. By inhibiting NF-kappa B, this compound can reduce inflammation and potentially inhibit cancer cell growth .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific epoxy group at the 3,4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows it to interact differently with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

(1S,2S,6S,12S,14S)-9,14-dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-ene-4,11-dione

InChI

InChI=1S/C15H16O4/c1-6-4-5-8-7(2)14(17)18-12(8)10-9(6)11(16)13-15(10,3)19-13/h8,10,12-13H,2,4-5H2,1,3H3/t8-,10-,12-,13+,15-/m0/s1

InChI Key

IQFFYNSHANWLIR-FJKOOJNLSA-N

Isomeric SMILES

CC1=C2[C@@H]([C@@H]3[C@@H](CC1)C(=C)C(=O)O3)[C@]4([C@@H](C2=O)O4)C

Canonical SMILES

CC1=C2C(C3C(CC1)C(=C)C(=O)O3)C4(C(C2=O)O4)C

Origin of Product

United States

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